Methyl 6-bromo-2,3-dichlorobenzoate
Overview
Description
Methyl 6-bromo-2,3-dichlorobenzoate is an organic compound with the molecular formula C₈H₅BrCl₂O₂ and a molecular weight of 283.93 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features bromine and chlorine substituents on the benzene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties.
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-2,3-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition and protein interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to specific proteins, altering their conformation and function.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, this compound can bind to cytochrome P450, preventing the enzyme from metabolizing its substrates . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of specific genes and the production of their corresponding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as cellular toxicity, organ damage, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can inhibit the activity of these enzymes, leading to changes in the metabolism of other substances in the body . Additionally, this compound can affect the levels of specific metabolites, altering the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, this compound can bind to transport proteins that facilitate its uptake into cells or its distribution to specific organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it affects transcription factors and gene regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2,3-dichlorobenzoate can be synthesized through various methods. One common approach involves the esterification of 6-bromo-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH₄ in anhydrous ether.
Oxidation: KMnO₄ in an aqueous medium.
Major Products Formed:
Substitution: Various substituted benzoates.
Reduction: 6-bromo-2,3-dichlorobenzyl alcohol.
Oxidation: 6-bromo-2,3-dichlorobenzoic acid.
Scientific Research Applications
Methyl 6-bromo-2,3-dichlorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 6-bromo-2,3-dichlorobenzoate exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack. This facilitates the formation of various substituted products .
Comparison with Similar Compounds
- Methyl 2-bromobenzoate
- Methyl 4-bromobenzoate
- Methyl 2,3-dichlorobenzoate
Comparison: Methyl 6-bromo-2,3-dichlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to methyl 2-bromobenzoate and methyl 4-bromobenzoate, the presence of two chlorine atoms in this compound significantly alters its electronic properties and reactivity .
Properties
IUPAC Name |
methyl 6-bromo-2,3-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEFCOYNQLZZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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